Methyl 4-(carbamoyloxy)pent-2-enoate
Description
Methyl 4-(carbamoyloxy)pent-2-enoate is an α,β-unsaturated ester featuring a carbamoyloxy (–OCONH₂) substituent at the 4-position of the pent-2-enoate backbone. This functional group combination renders the compound reactive in Michael addition, cycloaddition, and nucleophilic substitution reactions.
Properties
CAS No. |
94944-18-0 |
|---|---|
Molecular Formula |
C7H11NO4 |
Molecular Weight |
173.17 g/mol |
IUPAC Name |
methyl 4-carbamoyloxypent-2-enoate |
InChI |
InChI=1S/C7H11NO4/c1-5(12-7(8)10)3-4-6(9)11-2/h3-5H,1-2H3,(H2,8,10) |
InChI Key |
ATZBOVFCGNYIIN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=CC(=O)OC)OC(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-(carbamoyloxy)pent-2-enoate can be synthesized through several methods. One common approach involves the reaction of methyl 4-hydroxy-2-pentenoate with an isocyanate under mild conditions. The reaction typically proceeds at room temperature and can be catalyzed by a base such as triethylamine .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(carbamoyloxy)pent-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or carbamate groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the ester or carbamate groups under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters or carbamates, depending on the nucleophile used.
Scientific Research Applications
Methyl 4-(carbamoyloxy)pent-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-(carbamoyloxy)pent-2-enoate involves its interaction with various molecular targets. The ester and carbamate groups can undergo hydrolysis, releasing active compounds that interact with enzymes or receptors. The pathways involved may include esterases and carbamate hydrolases, which facilitate the breakdown of the compound into its active forms .
Comparison with Similar Compounds
Structural Analogs of Pent-2-enoate Esters
Table 1: Key Structural and Functional Comparisons
¹ Inference from : Carbamoyloxy groups enhance bioactivity in related compounds.
Key Observations :
- Carbamoyloxy vs. Benzyloxy: Methyl 4-(benzyloxy)pent-2-enoate (CAS 112489-57-3) exhibits a benzyl ether group, which confers lipophilicity and stability against hydrolysis compared to the carbamoyloxy group .
- Stereochemical Influence: Derivatives like (2E,4S)-configured pent-2-enoates (e.g., compounds) highlight the role of stereochemistry in asymmetric synthesis, suggesting that this compound’s stereoisomers could exhibit divergent reactivities or bioactivities .
Functional Group Impact on Bioactivity
Table 2: Nematicidal Activity of Carbamoyloxy Derivatives
¹ Extrapolation from : Carbamoyloxy groups in propenoylphenyl carbamates enhance nematode mortality by 20–50% compared to non-carbamoylated analogs.
Key Observations :
- Electron-Withdrawing Groups : Chloro and methoxy substituents in carbamoyloxy analogs increase nematicidal efficacy by modulating electron density and membrane permeability .
- Carbamoyloxy vs. Ester Groups: Carbamates generally exhibit higher hydrolytic stability and target specificity compared to esters, as seen in ’s comparison of phenyl carbamates with their propenone precursors.
Stability Considerations :
- Carbamoyloxy groups are prone to hydrolysis under acidic or basic conditions, whereas benzyloxy and silyloxy groups require harsher conditions (e.g., hydrogenolysis for benzyloxy , fluoride for silyloxy ).
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